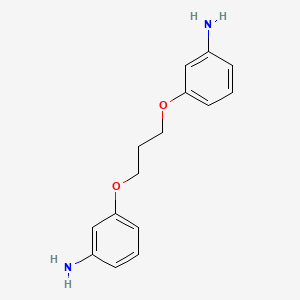
3,3'-(Propane-1,3-diylbis(oxy))dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Propane-1,3-diylbis(oxy))dianiline: is an organic compound with the molecular formula C15H18N2O2 It is a derivative of aniline, featuring two aniline groups connected by a propane-1,3-diylbis(oxy) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Propane-1,3-diylbis(oxy))dianiline typically involves the reaction of 4-hydroxybenzaldehyde with dibromoalkane in the presence of a base such as potassium carbonate and a phase transfer catalyst like 18-crown-6 ether . The reaction is carried out in a solvent such as acetone under reflux conditions . The resulting intermediate is then subjected to further reactions to obtain the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as or .
Reduction: Reduction reactions can be carried out using reagents like or .
Substitution: The aniline groups can participate in electrophilic substitution reactions, such as nitration or halogenation, using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3,3’-(Propane-1,3-diylbis(oxy))dianiline is used as a building block in the synthesis of polymers and other complex organic molecules. It is also employed in the study of charge transfer complexes and conjugated systems .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers with specific electronic or optical properties .
Mecanismo De Acción
The mechanism of action of 3,3’-(Propane-1,3-diylbis(oxy))dianiline is largely dependent on its chemical environment and the specific reactions it undergoes
Comparación Con Compuestos Similares
- 4,4’-(Propane-1,3-diylbis(oxy))bis(benzene-1,3-diamine)
- 3,3’-(Ethane-1,2-diylbis(oxy))dianiline
Uniqueness: 3,3’-(Propane-1,3-diylbis(oxy))dianiline is unique due to its specific ether linkage and the presence of two aniline groups. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis .
Propiedades
Número CAS |
6245-49-4 |
|---|---|
Fórmula molecular |
C15H18N2O2 |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
3-[3-(3-aminophenoxy)propoxy]aniline |
InChI |
InChI=1S/C15H18N2O2/c16-12-4-1-6-14(10-12)18-8-3-9-19-15-7-2-5-13(17)11-15/h1-2,4-7,10-11H,3,8-9,16-17H2 |
Clave InChI |
LMQOEUTZXKKSBC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)N)N |
SMILES canónico |
C1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)N)N |
Key on ui other cas no. |
6245-49-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















